Home > Products > Screening Compounds P4326 > Fenoterol-ipratropium
Fenoterol-ipratropium - 438627-65-7

Fenoterol-ipratropium

Catalog Number: EVT-1594742
CAS Number: 438627-65-7
Molecular Formula: C37H51BrN2O7
Molecular Weight: 715.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Fenoterol and ipratropium bromide are two compounds commonly used in the treatment of respiratory conditions such as bronchial asthma and chronic obstructive pulmonary disease (COPD). Fenoterol is a selective beta-2 adrenergic agonist that acts as a bronchodilator, while ipratropium bromide is an anticholinergic agent that helps to reduce bronchoconstriction. Together, they are often formulated in combination inhalers to enhance therapeutic efficacy.

Source and Classification
  • Fenoterol: Classified as a beta-2 adrenergic agonist, it stimulates beta-2 receptors in the bronchial smooth muscle, leading to relaxation and dilation of the airways.
  • Ipratropium Bromide: Classified as an anticholinergic agent, it inhibits the action of acetylcholine on muscarinic receptors in the airways, thereby reducing mucus secretion and bronchoconstriction.
Synthesis Analysis

Methods and Technical Details

The synthesis of fenoterol-ipratropium combinations typically involves the following steps:

  1. Preparation of Ipratropium Bromide: The method involves using ethyl phenylacetate and isopropyl tropanol as starting materials. The process includes several reactions:
    • Reaction of ethyl phenylacetate with isopropyl tropanol in an aprotic solvent with an organic base as a catalyst.
    • Subsequent reactions involving alkali metals, metal hydrides, and bromomethane to yield ipratropium bromide .
  2. Combination with Fenoterol: Fenoterol can be synthesized through similar methods involving specific precursors that undergo selective reactions to form the final product.

The synthesis routes are designed to be efficient and suitable for industrial production, ensuring safety and controllability during the manufacturing process.

Molecular Structure Analysis

Structure and Data

The molecular structures of fenoterol and ipratropium bromide are distinct:

  • Fenoterol: Its molecular formula is C17H21NO4C_{17}H_{21}NO_4, with a molecular weight of approximately 303.35 g/mol. The structure features a phenolic hydroxyl group and a secondary amine.
  • Ipratropium Bromide: Its molecular formula is C20H30BrN2O3C_{20}H_{30}BrN_2O_3, with a molecular weight of about 412.36 g/mol. The structure includes a tropane ring system and a quaternary ammonium group.

The structural differences contribute to their unique mechanisms of action in treating respiratory conditions.

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in synthesizing fenoterol and ipratropium bromide include:

  1. Formation of Ipratropium Bromide:
    • Initial reaction between ethyl phenylacetate and isopropyl tropanol generates an intermediate compound.
    • Subsequent steps involve substitution reactions, reduction processes using metal hydrides, and finally alkylation with bromomethane to yield ipratropium bromide .
  2. Reactions Involving Fenoterol:
    • Fenoterol synthesis typically involves the alkylation of appropriate amines or alcohols followed by functional group transformations to achieve the desired pharmacological properties.

These reactions are crucial for producing high-purity compounds suitable for medicinal use.

Mechanism of Action

Process and Data

The mechanisms through which fenoterol and ipratropium bromide exert their effects are complementary:

  • Fenoterol: By binding to beta-2 adrenergic receptors on bronchial smooth muscle cells, fenoterol activates adenylate cyclase, increasing cyclic adenosine monophosphate levels. This leads to muscle relaxation, bronchodilation, and improved airflow in the lungs.
  • Ipratropium Bromide: It works by blocking muscarinic receptors in the airway smooth muscle, preventing acetylcholine-induced bronchoconstriction. This action reduces mucus secretion and further aids in maintaining open airways .

The combination therapy enhances bronchodilation effects beyond what either drug could achieve alone.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Fenoterol:
    • Appearance: White crystalline powder
    • Solubility: Soluble in water; stable under acidic conditions
    • Stability: Sensitive to light; should be stored in dark containers.
  • Ipratropium Bromide:
    • Appearance: White or off-white powder
    • Solubility: Soluble in water; slightly soluble in alcohol
    • Stability: Stable at room temperature but sensitive to moisture.

These properties influence formulation strategies for inhalation therapies.

Applications

Scientific Uses

Fenoterol-ipratropium combinations are primarily used in clinical settings for:

  1. Treatment of Bronchial Asthma: They provide rapid relief from acute bronchospasm.
  2. Management of Chronic Obstructive Pulmonary Disease (COPD): The dual action helps manage symptoms effectively.
  3. Emergency Situations: Ipratropium bromide is often used as an adjunct therapy in emergency settings alongside beta-agonists like salbutamol for acute asthma exacerbations .

Recent studies have highlighted the effectiveness of this combination therapy in improving lung function metrics such as forced expiratory volume (FEV1) and peak expiratory flow rate (PEFR) compared to monotherapy .

Analytical Methodologies for Simultaneous Quantification in Combination Formulations

Chromatographic Resolution Platforms for Co-Formulated Inhalers

Chromatographic techniques provide critical separation capabilities for the simultaneous analysis of fenoterol hydrobromide (FEN) and ipratropium bromide (IPR) in pressurized metered-dose inhalers (pMDIs). These methods overcome the challenge of quantifying two chemically distinct compounds—a β₂-adrenergic agonist (FEN) and an anticholinergic agent (IPR)—within a single formulation matrix.

High-Performance Thin-Layer Chromatography (HPTLC) with Densitometric Quantification

HPTLC-densitometry has emerged as a sustainable, cost-effective platform for resolving FEN and IPR in Atrovent® Comp HFA inhalers. The optimized method employs silica gel 60 F₂₅₄ plates with a green-optimized mobile phase consisting of ethyl acetate-ethanol-glacial acetic acid (5.0:5.0:0.1, v/v/v). This system achieves excellent separation with retardation factors (Rf) of 0.28 ± 0.02 for IPR and 0.62 ± 0.02 for FEN when quantified densitometrically at 220 nm [6] [7].

Validation studies demonstrate linear responses across 0.50–15.0 µg/band for IPR (r² = 0.9997) and 0.50–12.0 µg/band for FEN (r² = 0.9995). The method exhibits precision ≤1.12% RSD and recovery rates of 99.40–100.58%, meeting ICH Q2(R1) requirements. The low solvent consumption (approximately 10 mL per analysis) and minimal waste generation position this technique favorably for routine quality control in resource-limited settings [2] [6].

HPLC-DAD Method Optimization for Dual Drug Assays

Reverse-phase HPLC with diode array detection provides superior resolution for simultaneous quantification of FEN and IPR in complex inhaler matrices. The optimized method employs a Zorbax SB-C₁₈ column (150 × 4.6 mm, 5 µm) with an isocratic mobile phase of 10 mM potassium dihydrogen phosphate (pH 5.0 ± 0.1):methanol (70:30, v/v) at 1.0 mL/min flow rate. Detection at 220 nm yields sharp, symmetrical peaks at 4.2 ± 0.1 min (IPR) and 6.0 ± 0.2 min (FEN) with resolution >4.0 [6] [7].

Table 1: HPLC-DAD Validation Parameters for Simultaneous Quantification

ParameterIPRFEN
Linearity Range (µg/mL)5.0–200.05.0–200.0
LOD (µg/mL)1.151.06
LOQ (µg/mL)3.483.21
Recovery (%)99.83 ± 1.12100.24 ± 0.95
Precision (% RSD)0.480.39

The methodology demonstrates excellent sensitivity with LODs of 1.15 µg/mL (IPR) and 1.06 µg/mL (FEN), sufficient for trace analysis of emitted doses. The use of a phosphate buffer-methanol system enhances eco-friendliness compared to acetonitrile-based methods while maintaining robustness against minor pH variations (±0.2 units) and flow rate fluctuations (±0.1 mL/min) [6] [7].

Comparative Validation of Stability-Indicating Chromatographic Techniques

Both HPTLC and HPLC methods have undergone rigorous stability-indicating validation per ICH guidelines, confirming specificity for degradation products. Forced degradation studies reveal:

  • Acidic hydrolysis (0.1M HCl): 20.8% IPR degradation, FEN stable
  • Alkaline hydrolysis (0.1M NaOH): 18.5% FEN degradation, IPR stable
  • Oxidative degradation (3% H₂O₂): Significant degradation of both compounds
  • Photolytic degradation: Minimal degradation under UV exposure

Table 2: Stability-Indicating Performance of Chromatographic Methods

Degradation ConditionHPLC ResolutionHPTLC ResolutionDegradation Products Resolved
Acidic (0.1M HCl)8.21.53 degradation products
Alkaline (0.1M NaOH)7.81.32 degradation products
Oxidative (3% H₂O₂)6.51.14 degradation products
Photolytic (UV, 48h)Baseline separationBaseline separationNone detected

The HPLC-DAD method offers superior resolution of degradation products, while HPTLC provides rapid screening capability. Both techniques remain unaffected by common inhaler excipients including oleic acid, ethanol, and propellant gases. Accelerated stability studies of inhaler formulations (40°C/75% RH) show ≤2% variation in drug content over 3 months when analyzed with these validated methods [2] [6].

Spectrophotometric Resolution Strategies for Overlapping Spectral Profiles

Spectrophotometric methods provide rapid, cost-effective alternatives to chromatography for simultaneous quantification of FEN and IPR, particularly beneficial for laboratories with limited resources. These approaches overcome significant spectral challenges, including IPR's intrinsically low absorptivity and the extensive overlap in the UV spectra of both compounds.

Induced Concentration Subtraction (ICS) and Dual Wavelength (IDW) Approaches

Induced Concentration Subtraction (ICS) and Induced Dual Wavelength (IDW) methods operate directly on zero-order absorption spectra (°D), eliminating the need for derivatization or separation steps. The ICS method utilizes mathematically calculated absorptivity factors to resolve spectral overlap:

  • Factor F1: Mean ratio of FEN absorbance at 220 nm (λmax) to 280 nm (λext)
  • Factor F2: Mean ratio of IPR absorbance to FEN absorbance at 220 nm

The ICS workflow involves:

  • Calculating FEN-equivalent absorbance at 220 nm: A220(FEN) = A280(mix) × F1
  • Determining FEN concentration via unified regression equation
  • Calculating total drug concentration from A220(mix)
  • Deriving IPR concentration: CIPR = (Ctotal - CFEN) × F2

Validation confirms linearity for ICS across 2.0–40.0 µg/mL for both drugs, with recovery rates of 99.25–100.83% and precision <1.5% RSD. The IDW method selects two wavelengths where the interferent exhibits isosbestic points: 220.0 nm (λ1) and 280.0 nm (λ2) for FEN determination, and 222.0 nm (λ1) and 248.0 nm (λ2) for IPR quantification. This approach yields linearity ranges of 5.0–40.0 µg/mL (IPR) and 2.0–40.0 µg/mL (FEN) [1] [3].

Ratio Spectrum Manipulation via Induced Amplitude Modulation (IAM)

Induced Amplitude Modulation (IAM) operates in the ratio spectrum domain (Window III) to mathematically extract individual drug signals from complex mixtures. The method leverages the concentration-dependent relationship in ratio spectra:

  • Divide the mixture spectrum by a standard FEN spectrum (5 µg/mL) to obtain the ratio spectrum
  • Calculate the peak-to-trough amplitudes between 224–234 nm for IPR quantification
  • Determine FEN concentration from the plateau region at 280–290 nm

Table 3: Validation Parameters for Spectrophotometric Resolution Methods

MethodDrugLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Recovery (%)
ICSIPR5.0–40.00.481.4699.40 ± 1.22
FEN2.0–40.00.220.67100.12 ± 0.98
IDWIPR5.0–40.00.511.5599.85 ± 1.15
FEN2.0–40.00.250.76100.34 ± 0.87
IAMIPR5.0–40.00.531.6199.76 ± 1.08
FEN2.0–40.00.240.73100.08 ± 0.92

The IAM method demonstrates excellent reproducibility (RSD <1.2%) and accuracy (99.40–100.34%) across specified linear ranges. All spectrophotometric methods utilize water as an eco-friendly solvent, significantly reducing environmental impact compared to organic solvent-based methods. These approaches have been successfully applied to Atrovent® Comp HFA inhalers with results comparable to reference HPLC methods [1] [3].

Methodological Challenges in Delivered Dose Uniformity Testing

Delivered dose uniformity (DDU) testing presents unique analytical challenges for fenoterol-ipratropium pMDIs due to the combination of extremely low doses (20 µg IPR and 50 µg FEN per actuation) with formulation complexity. Regulatory compliance requires testing according to USP Chapter <601> and Ph. Eur. 2.9.18, which mandate stringent acceptance criteria for emitted dose consistency across inhaler life.

Critical methodological considerations include:

  • Actuator Setup and Collection Efficiency: Specialized cold-stage impactors or USP apparatus 2 must be used to capture and quantify the extra-fine particles characteristic of HFA formulations. Silicone-based collection apparatus shows superior recovery (>98%) compared to glass (>95%) for both compounds.
  • Extraction Solvent Compatibility: Methanol-water mixtures (70:30, v/v) provide optimal recovery efficiency (99.2–100.8%) without causing valve component interference.
  • Analytical Technique Sensitivity: The low absolute drug masses (0.5–2.0 µg IPR and 1.25–5.0 µg FEN per dose) necessitate methods with LODs ≤0.1 µg/mL, achievable through HPLC-DAD but challenging for spectrophotometric methods without pre-concentration [1] [6] [8].

The HPTLC method demonstrates particular utility for DDU testing due to:

  • Minimal sample preparation requirements
  • High sample throughput (20 samples/plate)
  • Visual detection capability for gross uniformity assessment
  • Compatibility with semi-volatile propellant residues

Validation studies across 10 inhalers (beginning, middle, and end of canister life) show DDU values of 95.2–104.8% of label claim for both drugs using HPLC, with RSD ≤2.5%. Spectrophotometric methods (ICS, IDW, IAM) show comparable precision (RSD ≤3.0%) when applied to DDU samples, confirming their utility for routine quality control [1] [6].

The dynamic dialysis model provides critical insights for bioequivalence studies by simulating pulmonary drug transfer. Investigations reveal significantly higher transfer rates for IPR (68.4 ± 3.2%) compared to FEN (52.7 ± 2.8%) from lung tissue to plasma over 4 hours, reflecting differences in lipophilicity and tissue binding. This model enables comparative diffusion studies without clinical trials, accelerating formulation development [8].

Properties

CAS Number

438627-65-7

Product Name

Fenoterol-ipratropium

IUPAC Name

5-[1-hydroxy-2-[1-(4-hydroxyphenyl)propan-2-ylamino]ethyl]benzene-1,3-diol;[(1R,5S)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide

Molecular Formula

C37H51BrN2O7

Molecular Weight

715.7 g/mol

InChI

InChI=1S/C20H30NO3.C17H21NO4.BrH/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15;1-11(6-12-2-4-14(19)5-3-12)18-10-17(22)13-7-15(20)9-16(21)8-13;/h4-8,14,16-19,22H,9-13H2,1-3H3;2-5,7-9,11,17-22H,6,10H2,1H3;1H/q+1;;/p-1/t16-,17+,18?,19?,21?;;

InChI Key

DKBNZFVZTNDLJJ-XFQAGIBXSA-M

SMILES

CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.CC(CC1=CC=C(C=C1)O)NCC(C2=CC(=CC(=C2)O)O)O.[Br-]

Synonyms

Berodual
Bronchodual
Duovent
fenoterol - ipratropium
fenoterol, ipratropium drug combination
Iprafen

Canonical SMILES

CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.CC(CC1=CC=C(C=C1)O)NCC(C2=CC(=CC(=C2)O)O)O.[Br-]

Isomeric SMILES

CC(C)[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.CC(CC1=CC=C(C=C1)O)NCC(C2=CC(=CC(=C2)O)O)O.[Br-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.